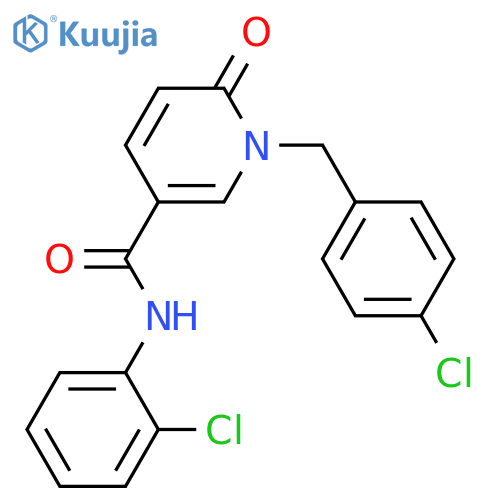

Cas no 941953-94-2 (N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

941953-94-2 structure

商品名:N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS番号:941953-94-2

MF:C19H14Cl2N2O2

メガワット:373.232662677765

CID:5500814

N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

- N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

-

- インチ: 1S/C19H14Cl2N2O2/c20-15-8-5-13(6-9-15)11-23-12-14(7-10-18(23)24)19(25)22-17-4-2-1-3-16(17)21/h1-10,12H,11H2,(H,22,25)

- InChIKey: RWDBRIZZKKEZLB-UHFFFAOYSA-N

- ほほえんだ: C1N(CC2=CC=C(Cl)C=C2)C(=O)C=CC=1C(NC1=CC=CC=C1Cl)=O

N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2744-0484-40mg |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2744-0484-100mg |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2744-0484-5μmol |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2744-0484-20μmol |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2744-0484-20mg |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2744-0484-25mg |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2744-0484-50mg |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2744-0484-10μmol |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2744-0484-15mg |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2744-0484-2μmol |

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941953-94-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

941953-94-2 (N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide) 関連製品

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量